

The Multifaceted Role of Cep164: A Technical Guide to its Function and Localization

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Abstract

Centrosomal protein 164 (Cep164) is a critical component of the distal appendages of the mother centriole, playing an indispensable role in the formation of primary cilia. This technical guide provides an in-depth exploration of Cep164's function, subcellular localization, and its intricate involvement in cellular signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental methodologies for its study, and visual representations of its functional relationships to facilitate a deeper understanding for researchers and professionals in drug development.

Core Functions of Cep164

Cep164 is a key regulator of ciliogenesis and has also been implicated in the DNA damage response (DDR).

1.1. Role in Ciliogenesis:

The primary and most well-established function of Cep164 is its essential role in the initiation of primary cilium formation.^{[1][2]} Primary cilia are microtubule-based organelles that act as sensory antennae for the cell, playing crucial roles in various signaling pathways.^{[2][3]} Cep164's function in this process is multi-faceted:

- **Vesicle Docking:** Cep164 is indispensable for the docking of vesicles at the distal end of the mother centriole, a crucial initial step in the formation of the ciliary membrane.[4]
- **Recruitment of Key Proteins:** It acts as a scaffold, recruiting essential proteins for ciliogenesis to the basal body. A key interaction is with Tau tubulin kinase 2 (TTBK2), which is recruited by Cep164 to the mother centriole.[5][6] This recruitment is critical for the subsequent removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.[7]
- **Interaction with the Rab GTPase Network:** Cep164 interacts with the Rab8 GTPase activating protein Rabin8, and is required for the localization of Rab8 to the centrosome.[4] This interaction provides a molecular link between the mother centriole and the machinery of ciliary membrane biogenesis.[4]

1.2. Role in DNA Damage Response (DDR):

Several studies have suggested a role for Cep164 in the cellular response to DNA damage. It has been reported to interact with the key DDR kinases ATR and ATM.[8] Upon DNA damage, Cep164 is said to be phosphorylated and relocalizes to nuclear foci.[8] It has been implicated as a mediator protein required for the maintenance of genomic stability through the modulation of MDC1, RPA, and CHK1.[9] However, some studies have shown that cells lacking Cep164 do not exhibit increased sensitivity to DNA damaging agents, suggesting its role in the nuclear DDR may be limited or context-dependent.[7][10]

Subcellular Localization of Cep164

Cep164 exhibits a highly specific and dynamic subcellular localization.

- **Distal Appendages:** The primary localization of Cep164 is at the distal appendages of the mature (mother) centriole.[1][2][3] This localization is crucial for its function in initiating ciliogenesis.
- **Cell Cycle Dependence:** The amount of Cep164 at the centrosome is cell-cycle dependent, with levels peaking during interphase and decreasing during mitosis.[4][9] However, Cep164 persists at the centrioles throughout mitosis.[1][2]

- Nuclear Foci (upon DNA damage): As mentioned, some studies report the relocalization of Cep164 to nuclear foci in response to DNA damage.[8]

Quantitative Data on Cep164

This section summarizes key quantitative findings related to Cep164 expression and function.

Table 1: Cell Cycle-Dependent Expression and Localization of Cep164

Parameter	Observation	Cell Type	Reference
mRNA Levels	Relatively stable through G1 and S phases, with an increase in G2 and a peak in mitosis.	HeLaS3	[4]
Protein Levels at Centrosome	Peaks in interphase and decreases during mitosis.	RPE1	[9]
Localization to Centrioles	Present at all stages of the cell cycle, but staining is more intense during interphase.[4]	U2OS	[1]

Table 2: Effects of Cep164 Depletion on Ciliogenesis

Experimental Condition	Observation	Cell Type	Reference
siRNA-mediated knockdown of Cep164	Drastic reduction in the percentage of ciliated cells.	RPE1	[4]
siRNA-mediated knockdown of Cep164	Abolished cilia formation without interfering with G1/G0 cell cycle arrest.	RPE1	[9]
Rescue with siRNA-resistant Cep164	Three- to four-fold increase in the percentage of ciliated cells compared to control.	RPE1	[4]
Overexpression of Cep164-C terminus	Blocks the ability of cells to form cilia (dominant-negative effect).	RPE1	[11]

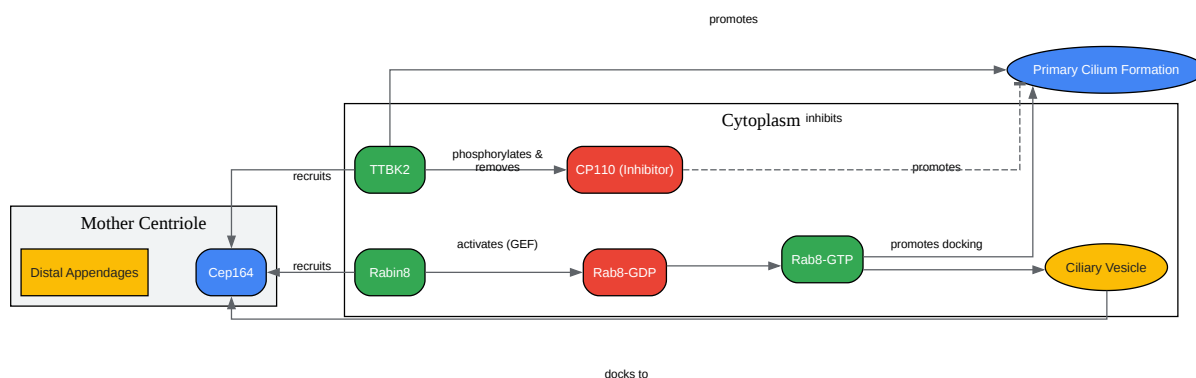
Table 3: Protein-Protein Interactions of Cep164

Interacting Protein	Method of Detection	Functional Significance	Reference
TTBK2	Co-immunoprecipitation, Yeast two-hybrid	Recruitment of TTBK2 to the mother centriole, essential for ciliogenesis initiation. [5]	[12]
Rabin8	Co-immunoprecipitation, Yeast two-hybrid	Links the mother centriole to the ciliary membrane biogenesis machinery.	[4]
Rab8	Co-immunoprecipitation	Cep164 is required for the centrosomal recruitment of Rab8.	[4]
ATR/ATM	Co-immunoprecipitation	Implicates Cep164 in the DNA damage response pathway.	[8]

Signaling Pathways and Experimental Workflows

4.1. Cep164 in the Ciliogenesis Signaling Pathway

The following diagram illustrates the central role of Cep164 in initiating primary cilium formation.

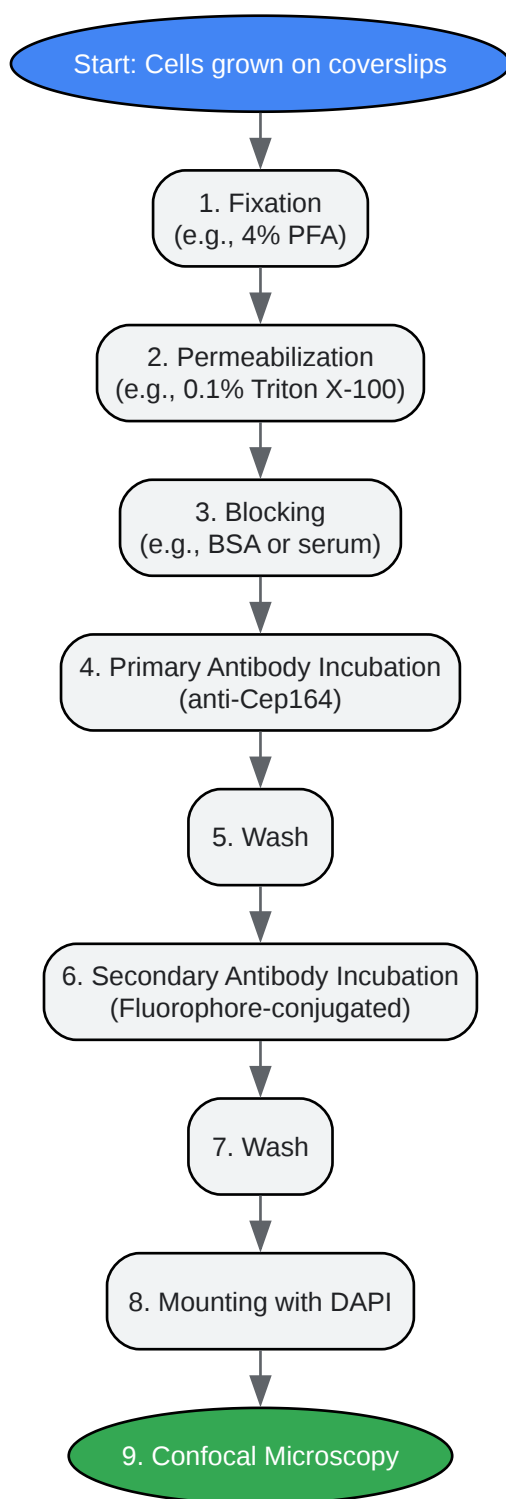


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Cep164-mediated signaling cascade for ciliogenesis initiation.

4.2. Experimental Workflow: Immunofluorescence Staining of Cep164

This diagram outlines a typical workflow for visualizing Cep164 localization.

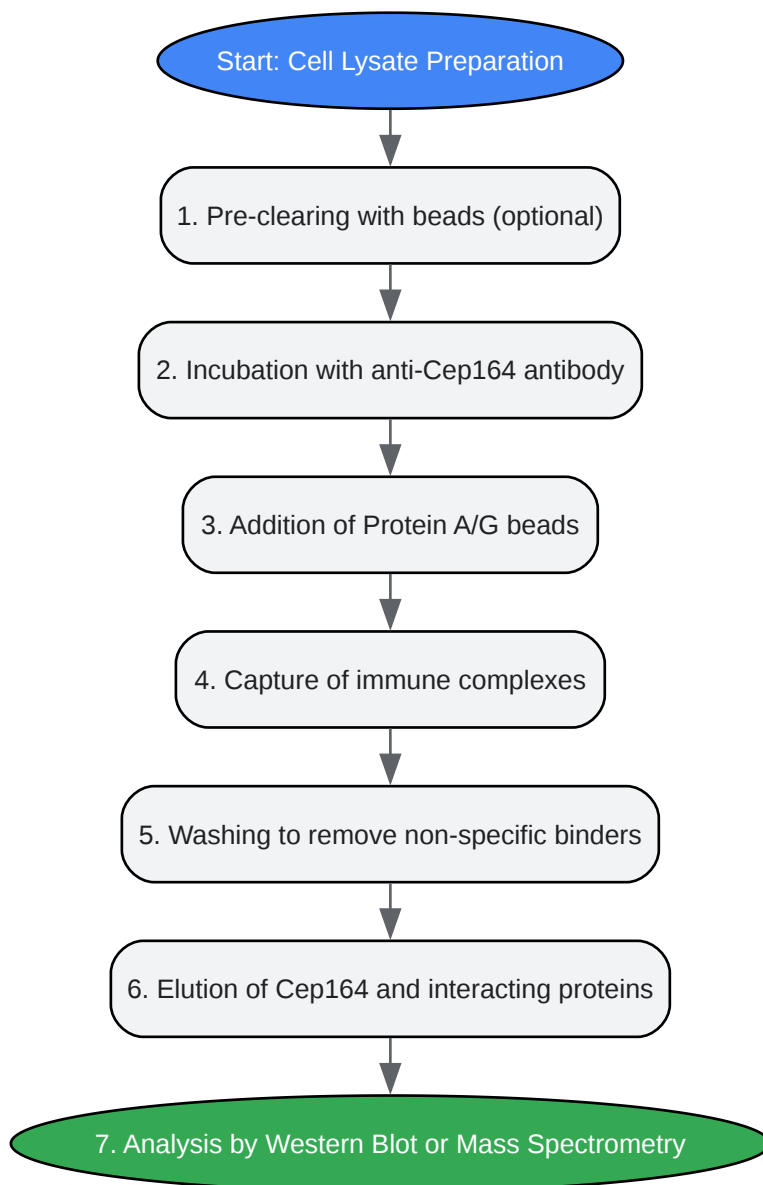


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Workflow for immunofluorescent staining of Cep164.

4.3. Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Identify Cep164 Interactors

This diagram illustrates the steps to identify proteins that interact with Cep164.



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Workflow for Co-Immunoprecipitation of Cep164.

Detailed Experimental Protocols

5.1. Immunofluorescence Staining for Cep164 Localization

This protocol is optimized for visualizing Cep164 at the centrosome in cultured mammalian cells (e.g., RPE1 or U2OS).

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
- Primary antibody: Rabbit anti-Cep164
- Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
- DAPI solution
- Mounting medium
- Glass coverslips and microscope slides

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips to 60-70% confluency.
- Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Blocking: Incubate with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash three times with PBS for 5 minutes each.

- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Mount the coverslip onto a microscope slide using mounting medium.
- Imaging: Visualize the staining using a confocal microscope.

5.2. Co-Immunoprecipitation (Co-IP) for Cep164 Interaction Partners

This protocol describes the co-immunoprecipitation of Cep164 and its interacting proteins from cell lysates.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibody: Rabbit anti-Cep164
- Control IgG (from the same species as the primary antibody)
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.
- Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

- Immunoprecipitation: Add the anti-Cep164 antibody or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, proteins can be eluted by boiling in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

5.3. Proximity Ligation Assay (PLA) for In Situ Detection of Cep164 Interactions

PLA allows for the visualization of protein-protein interactions within the cellular context. This protocol outlines the key steps for detecting the interaction between Cep164 and a putative partner protein.

Materials:

- PLA kit (containing PLA probes, ligation solution, amplification solution with fluorescently labeled oligonucleotides)
- Primary antibodies against Cep164 and the interacting protein (raised in different species)
- Standard immunofluorescence reagents (fixation, permeabilization, blocking buffers)

Procedure:

- Sample Preparation: Prepare cells as for immunofluorescence (fixation, permeabilization, and blocking).
- Primary Antibody Incubation: Incubate the sample with a mixture of the two primary antibodies (one against Cep164, the other against the protein of interest) overnight at 4°C.

- Washing: Wash the sample to remove unbound primary antibodies.
- PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
- Washing: Wash to remove unbound PLA probes.
- Ligation: Add the ligation solution and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.
- Washing: Wash to remove the ligation solution.
- Amplification: Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling circle product.
- Final Washes and Mounting: Wash the sample and mount it on a microscope slide.
- Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

Conclusion

Cep164 is a multifaceted protein with a well-defined, essential role in ciliogenesis and a potential, though less clearly defined, role in the DNA damage response. Its specific localization to the distal appendages of the mother centriole positions it as a master regulator of the initial steps of primary cilium formation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of Cep164 and its potential as a therapeutic target in ciliopathies and other related diseases.

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